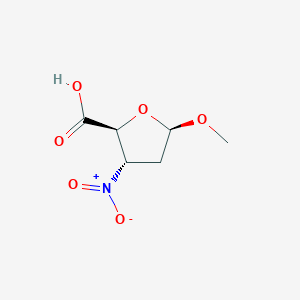
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI), also known as methyl 2,3-dideoxy-3-nitro-D-ribofuranosiduronic acid, is a chemical compound used in scientific research. It is a derivative of the sugar ribofuranose, which is an important component of nucleic acids and other biomolecules.
Mecanismo De Acción
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have a specific mechanism of action. Instead, it is used as a tool to study the effects of modifications to the sugar backbone of nucleic acids. It can affect the stability and folding of nucleic acid structures, as well as their interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have any known biochemical or physiological effects. It is not used as a drug or therapeutic agent, but rather as a tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in lab experiments is that it can be incorporated into oligonucleotides using standard synthesis methods. This makes it easy to study the effects of modifications to the sugar backbone of nucleic acids. However, one limitation is that it is not a natural component of nucleic acids, so its effects may not accurately reflect the effects of naturally occurring modifications.
Direcciones Futuras
There are many potential future directions for the use of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in scientific research. One direction is the study of its effects on the stability and folding of nucleic acid structures. Another direction is the study of its interactions with proteins and other molecules. Additionally, it may be possible to develop new therapeutic agents based on the structure of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI).
Métodos De Síntesis
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of ribofuranose with nitric acid and then reduction with sodium borohydride. Another method involves the reaction of ribofuranose with nitromethane and then reduction with sodium borohydride. The resulting compound is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) is used in scientific research as a tool to study nucleic acid structure and function. It is particularly useful in studying the effects of modifications to the sugar backbone of nucleic acids. It can be incorporated into oligonucleotides, which are short DNA or RNA sequences, and used to study their interactions with proteins and other molecules.
Propiedades
Número CAS |
102342-35-8 |
|---|---|
Nombre del producto |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) |
Fórmula molecular |
C6H9NO6 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
(2S,3S,5R)-5-methoxy-3-nitrooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO6/c1-12-4-2-3(7(10)11)5(13-4)6(8)9/h3-5H,2H2,1H3,(H,8,9)/t3-,4+,5-/m0/s1 |
Clave InChI |
NNKGSCFUGUTJBN-LMVFSUKVSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H]([C@H](O1)C(=O)O)[N+](=O)[O-] |
SMILES |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
Sinónimos |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




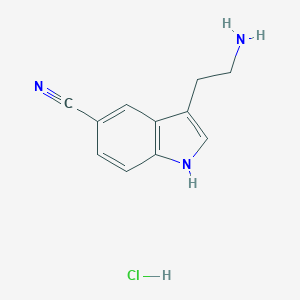

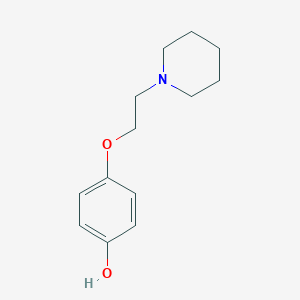

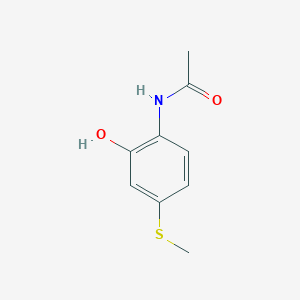
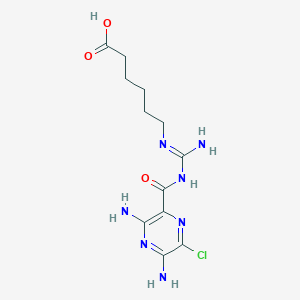



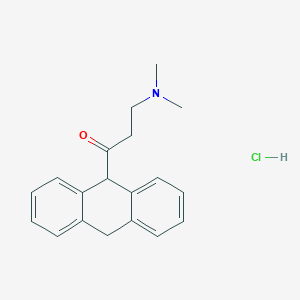
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
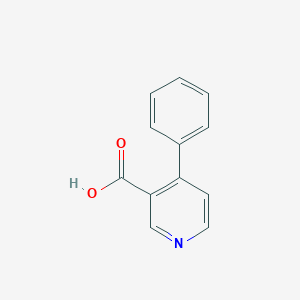
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)